molecular formula C13H17NO B13531301 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene CAS No. 131357-92-1

1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene

Katalognummer: B13531301
CAS-Nummer: 131357-92-1
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: RTJGBIGSNVJSDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with isopropyl groups

Vorbereitungsmethoden

The synthesis of 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and minimize by-products.

Analyse Chemischer Reaktionen

1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene exerts its effects involves the interaction of the isocyanate group with nucleophiles. This can lead to the formation of stable adducts or the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene include other isocyanate-substituted benzenes. These compounds share the isocyanate functional group but differ in the nature and position of other substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

131357-92-1

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

1-(2-isocyanatopropan-2-yl)-3-propan-2-ylbenzene

InChI

InChI=1S/C13H17NO/c1-10(2)11-6-5-7-12(8-11)13(3,4)14-9-15/h5-8,10H,1-4H3

InChI-Schlüssel

RTJGBIGSNVJSDM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC=C1)C(C)(C)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.